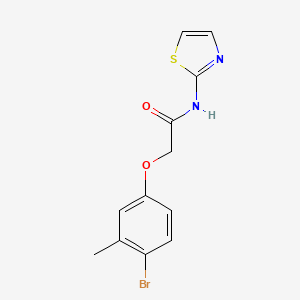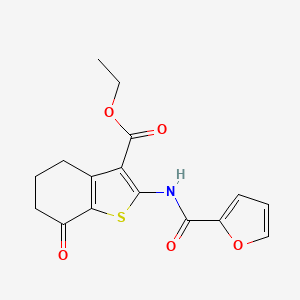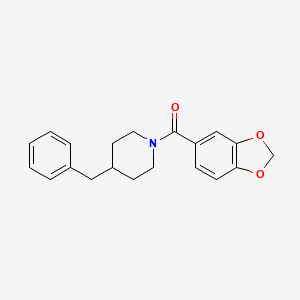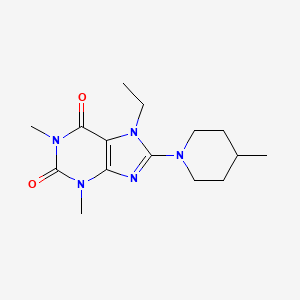
7-ethyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the purine class of molecules, which are characterized by a fused pyrimidine-imidazole ring system. Purine derivatives, including this compound, have been extensively studied for their pharmacological properties, especially their interactions with serotonin (5-HT) receptors, which can lead to potential applications in treating various disorders.
Synthesis Analysis
The synthesis of purine derivatives often involves the introduction of various substituents into the purine core to enhance specific interactions with biological targets. For example, Chłoń-Rzepa et al. (2013) explored the chemical diversification of purine-2,6-dione by introducing hydrophobic substituents at the 7- or 8-position, aiming to select potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
Quantitative investigations into the intermolecular interactions of purine derivatives, as conducted by Shukla et al. (2020), provide insights into their molecular structures. These studies reveal the anisotropic distribution of interaction energies, which could guide the design of new materials or pharmacological agents (Shukla et al., 2020).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions that can modify their pharmacological profile. The study by Chłoń-Rzepa et al. (2011) on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydropurine-2,6-diones highlights the synthesis process and testing for electrocardiographic, antiarrhythmic, and hypotensive activity (Chłoń-Rzepa et al., 2011).
Physical Properties Analysis
The physical properties of purine derivatives, including solubility, melting point, and crystalline structure, are crucial for their biological activity and formulation. The detailed crystal packing and stabilization mechanisms, dominated by electrostatic energy contributions, are essential for understanding the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, such as reactivity with different functional groups, stability under various conditions, and the potential for forming derivatives, are fundamental for drug design and development. The synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine demonstrate the versatility and reactivity of purine derivatives in forming structurally diverse compounds with potential biological activities (Opozda et al., 2006).
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Affinity and Psychotropic Activity
A study focused on the development of new 8-aminoalkyl derivatives of purine-2,6-dione, exploring their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) to investigate their potential psychotropic activity. The research identified compounds displaying antidepressant and anxiolytic properties, contributing to the understanding of mixed 5-HT receptor ligands' therapeutic potential in mental health disorders. The modification of substituents in purine-2,6-dione demonstrates a path for designing novel serotonin ligands (Chłoń-Rzepa et al., 2013).
Cytotoxic Activity and Cancer Research
Another research avenue involves the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, exhibiting potent cytotoxic activities against various cancer cell lines. This study illustrates the compound's potential in developing novel anticancer therapies, highlighting the importance of structural modification in purine derivatives for enhanced therapeutic efficacy (Deady et al., 2003).
Antiviral and Antihypertensive Activity
The condensation of diethylacetal of dimethylformamide with certain imidazoles yielded 7,8-polymethylenepurine derivatives, studied for their antiviral and antihypertensive activities. This research provides a basis for developing new drugs in these therapeutic areas, showcasing the diverse applications of purine derivatives in treating various diseases (Nilov et al., 1995).
Analgesic and Anti-inflammatory Properties
Investigations into new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties revealed significant analgesic and anti-inflammatory effects. This study underscores the potential of purine derivatives as new classes of analgesic and anti-inflammatory agents, providing insights into their mechanism of action and therapeutic applications (Zygmunt et al., 2015).
Eigenschaften
IUPAC Name |
7-ethyl-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-5-20-11-12(17(3)15(22)18(4)13(11)21)16-14(20)19-8-6-10(2)7-9-19/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGSYVNHGJDMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-ethoxy-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperidine](/img/structure/B5552940.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B5552944.png)
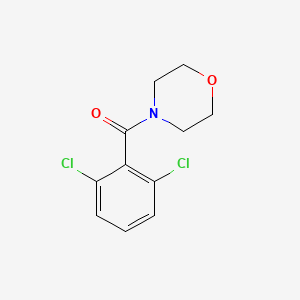
![2-[4-(1,1-dioxidothiomorpholin-4-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5552965.png)
![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)
![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)
![methyl 4-[4-(4-methylphenyl)-2-thioxo-3,6-dihydro-1,3,5-triazin-1(2H)-yl]benzoate](/img/structure/B5553012.png)
![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)
